molecular formula C17H25N3O3S2 B4763229 3-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide

3-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide

Cat. No. B4763229
M. Wt: 383.5 g/mol
InChI Key: HSJIMQXXDFRVNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide, also known as MS-PPOH, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the enzyme soluble epoxide hydrolase (sEH), which is involved in the metabolism of fatty acids.

Mechanism of Action

3-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide acts as a competitive inhibitor of sEH, binding to the active site of the enzyme and preventing the hydrolysis of EETs. This leads to an accumulation of EETs, which can then exert their biological effects. The mechanism of action of 3-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide has been studied in detail using biochemical and structural approaches, and several crystal structures of the inhibitor bound to sEH have been reported.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide are mainly mediated by the increase in the levels of EETs. EETs have been shown to have anti-inflammatory, vasodilatory, and cardioprotective effects, and their levels are decreased in several disease models. Inhibition of sEH by 3-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide leads to an increase in the levels of EETs, which can then exert their beneficial effects. 3-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide has been shown to have protective effects in several disease models, including hypertension, diabetes, inflammation, and ischemia-reperfusion injury.

Advantages and Limitations for Lab Experiments

The advantages of using 3-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide in lab experiments include its potency and selectivity for sEH, its ability to increase the levels of EETs, and its well-established mechanism of action. However, there are also some limitations associated with the use of 3-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide, including its potential toxicity, its limited solubility in aqueous solutions, and its high cost.

Future Directions

There are several future directions for the use of 3-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide in scientific research. One area of interest is the development of more potent and selective sEH inhibitors, which could have even greater therapeutic potential. Another direction is the investigation of the role of sEH and EETs in other disease models, such as cancer and neurodegenerative diseases. Finally, the development of new formulations and delivery methods for 3-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide could improve its solubility and bioavailability, making it more suitable for clinical applications.

Scientific Research Applications

3-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide has been extensively used in scientific research to study the role of sEH in various physiological and pathological conditions. sEH is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid mediators with anti-inflammatory, vasodilatory, and cardioprotective properties. Inhibition of sEH by 3-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide leads to an increase in the levels of EETs, which has been shown to have beneficial effects in several disease models, including hypertension, diabetes, inflammation, and ischemia-reperfusion injury.

properties

IUPAC Name

3-methyl-N-(4-morpholin-4-ylsulfonylphenyl)piperidine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3S2/c1-14-3-2-8-19(13-14)17(24)18-15-4-6-16(7-5-15)25(21,22)20-9-11-23-12-10-20/h4-7,14H,2-3,8-13H2,1H3,(H,18,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJIMQXXDFRVNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]piperidine-1-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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